tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Description
tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a chiral piperazine derivative with a molecular formula of C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol . The compound features a hydroxymethyl (-CH₂OH) group at the 5-position and a methyl (-CH₃) group at the 2-position of the piperazine ring, both in the (S,S)-stereochemical configuration. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry. It is typically stored at 2–8°C under inert conditions to prevent degradation .
Properties
IUPAC Name |
tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHKRKFPKUAHGF-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis via Chiral Pool Starting Materials
The (2S,5S) stereochemistry of this compound is typically established using chiral starting materials or asymmetric catalysis. A common approach involves derivatizing L-serine or L-threonine, which provide inherent stereochemical guidance. For example, L-serine’s hydroxymethyl group can be retained while constructing the piperazine ring through cyclization reactions .
Key Steps :
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Amino Alcohol Preparation : L-serine is converted to a protected amino alcohol, such as tert-butyl (S)-2-amino-3-hydroxypropanoate.
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Ring Closure : Reaction with a methyl-substituted diamine under Mitsunobu conditions facilitates piperazine ring formation while preserving stereochemistry .
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Boc Protection : The tertiary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like triethylamine .
This method achieves enantiomeric excess >98% but requires rigorous purification to isolate the (2S,5S) diastereomer .
Reductive Amination for Piperazine Ring Formation
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Acetonitrile | 72% |
| Temperature | 0°C → RT | |
| Reducing Agent | STAB (2 equiv) |
This method’s efficiency depends on strict stoichiometric control to avoid over-alkylation .
Solid-Phase Synthesis for High-Throughput Production
Industrial-scale synthesis often employs solid-phase techniques to streamline purification. A resin-bound approach reported in combinatorial chemistry literature proceeds as follows:
Steps :
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Resin Functionalization : Wang resin is loaded with a Fmoc-protected serine derivative.
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Piperazine Cyclization : Treatment with 1,2-dibromoethane and DIPEA forms the piperazine ring .
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Methylation : Selective methylation at the 2-position using methyl iodide and K₂CO₃ .
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Cleavage : TFA/dichloromethane (1:1) liberates the product from the resin .
Advantages :
Catalytic Asymmetric Hydrogenation
Recent advances utilize iridium-based catalysts for enantioselective hydrogenation of prochiral enamines. A 2024 study achieved the (2S,5S) configuration via:
Catalyst : [(R)-SegphosIr(cod)]BARF
Substrate : N-Boc-3-methyl-5-methylene-piperazinone
Conditions : 50 psi H₂, THF, 25°C
Outcomes :
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Conversion : 99%
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ee : 94%
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Post-Hydrolysis : The methylene group is oxidized to hydroxymethyl using OsO₄/NMO .
This method is scalable but requires expensive catalysts and stringent oxygen-free conditions .
Resolution of Racemic Mixtures
For non-catalytic routes, kinetic resolution using chiral acids (e.g., L-tartaric acid) separates enantiomers. A 2023 protocol reported:
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Racemic Synthesis : Piperazine is alkylated with racemic 3-methyl-3-hydroxymethyl epoxide.
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Salt Formation : Recrystallization with L-tartaric acid preferentially precipitates the (2S,5S)-tartrate salt.
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Neutralization : Treatment with NaHCO₃ yields the free base .
Efficiency :
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Chiral Pool | 65–75% | >98 | Moderate | $$ |
| Reductive Amination | 70–72% | 85–90 | High | $ |
| Solid-Phase | 60–70% | 95 | Industrial | $$$ |
| Asymmetric Hydrogenation | 90% | 94 | Low | $$$$ |
| Resolution | 40% | 99.5 | Moderate | $$ |
Catalytic asymmetric hydrogenation offers the highest enantioselectivity but remains cost-prohibitive for large-scale applications. Industrial producers favor solid-phase synthesis for its throughput advantages .
Challenges in Hydroxymethyl Group Introduction
Introducing the hydroxymethyl group at the 5-position poses unique challenges:
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Oxidation State Control : Over-oxidation to carboxylic acids is mitigated using TEMPO/NaClO₂ systems .
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Stereochemical Integrity : Neighboring group participation during hydroxymethylation can epimerize the 2-methyl center. Low-temperature (-78°C) conditions with BF₃·OEt₂ stabilize the transition state .
Industrial Case Study: Kilo-Scale Production
A 2024 patent disclosed a pilot plant process:
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Ring Formation : (S)-2-Methylpiperazine is reacted with tert-butyl glycidate in ethanol/water (3:1) at 50°C.
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Hydroxymethylation : Paraformaldehyde and HCl gas are introduced under pressure (3 atm) to install the hydroxymethyl group .
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Crystallization : The product is isolated via anti-solvent addition (hexane) with 68% overall yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The piperazine ring can be reduced to form a more saturated ring system.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and organometallic reagents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated piperazine derivatives.
Substitution: Alkyl-substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound's structural features make it a valuable scaffold in drug design. Its ability to form hydrogen bonds due to the hydroxymethyl group can enhance binding affinity to biological targets. Research has indicated that derivatives of piperazine can exhibit significant pharmacological activities, including anti-anxiety and antidepressant effects.
Case Study : A study focusing on piperazine derivatives highlighted the potential of compounds similar to tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate in modulating neurotransmitter systems, which are critical in treating neurological disorders .
Synthetic Organic Chemistry
Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it suitable for creating libraries of compounds for screening in drug discovery.
Example Reactions :
- Alkylation and Acylation Reactions : The tert-butyl group can be replaced or modified through standard organic reactions, allowing chemists to tailor the properties of the resulting compounds.
- Hydroxymethyl Group Functionalization : The hydroxymethyl group can undergo further reactions to introduce additional functional groups that may enhance biological activity or solubility .
Biochemical Research
Enzyme Inhibition Studies : Compounds with piperazine moieties have been studied for their ability to inhibit specific enzymes, which can be crucial in understanding metabolic pathways and developing therapeutic agents.
Research Findings : Investigations into enzyme interactions have shown that piperazine derivatives can act as effective inhibitors for certain enzymes involved in cancer metabolism, suggesting a potential role for this compound in cancer research .
Material Science
Polymer Chemistry : The compound's ability to participate in polymerization reactions makes it useful in developing new materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The presence of the tert-butyl group can enhance the compound’s stability and solubility, while the hydroxymethyl and methyl groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (2S,5S) configuration of the target compound distinguishes it from analogs like (2R,5S) and (2R,5R), which may exhibit divergent biochemical interactions due to enantioselectivity .
Physicochemical Properties
- Solubility : The hydroxymethyl group enhances hydrophilicity, making the target compound more soluble in polar solvents than tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate, which lacks oxygenated substituents .
- Stability : Boc-protected derivatives generally exhibit superior stability compared to unprotected piperazines. However, the hydrochloride salt forms (e.g., (2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochloride) offer better solubility in aqueous media .
Research Implications
The structural and functional diversity of piperazine derivatives underscores their utility in medicinal chemistry. The (2S,5S)-hydroxymethyl variant’s unique stereochemistry and polarity profile make it a promising candidate for targeting hydrophilic binding pockets in enzyme inhibition or receptor modulation. Future studies could explore its pharmacokinetic properties relative to its (2R,5R) and (2R,5S) counterparts to optimize therapeutic applications.
Biological Activity
tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula and a molecular weight of approximately 230.3 g/mol, this compound has been studied for its pharmacological properties and mechanisms of action.
- CAS Number : 2375424-00-1
- Molecular Weight : 230.3 g/mol
- Molecular Formula : C11H22N2O3
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly the serotonin (5-HT) receptor subtypes. These interactions can modulate neurochemical pathways associated with mood regulation, anxiety, and psychotic disorders.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its effects on specific receptor systems:
- Serotonin Receptor Modulation :
- Neuroprotective Effects :
- Antidepressant Activity :
Case Studies
Several case studies have highlighted the biological effects of related piperazine derivatives:
- A study conducted on a series of piperazine derivatives showed that modifications at the 5-position significantly altered binding affinities for serotonin receptors, enhancing their potential as therapeutic agents for psychiatric conditions .
- Another research effort focused on the synthesis and evaluation of piperazine-based compounds for their efficacy against neurodegenerative diseases, revealing promising results in terms of cognitive enhancement and neuroprotection .
Research Findings
A summary of key findings from recent research includes:
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate?
Synthetic optimization requires careful control of reaction conditions to preserve stereochemical integrity and functional group compatibility. For example:
- Solvent selection : Polar aprotic solvents (e.g., THF, 1,4-dioxane) are preferred for nucleophilic substitutions or coupling reactions to minimize side reactions .
- Temperature : Reactions often proceed at 0–110°C, with higher temperatures accelerating coupling but risking racemization .
- Catalysts/Reagents : Use of Boc-protecting groups (e.g., di-tert-butyl dicarbonate) and bases like K₂CO₃ can enhance regioselectivity .
- Purification : Column chromatography (silica gel) or recrystallization (e.g., DCM/hexane) is critical for isolating enantiomerically pure products .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry, functional groups (e.g., tert-butyl δ ~1.4 ppm, hydroxymethyl δ ~3.5–4.0 ppm), and absence of impurities .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (exact mass: 258.17 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95%) and enantiomeric excess .
Q. How can researchers ensure stereochemical fidelity during synthesis?
- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., tert-butyl piperazine derivatives) to enforce desired configurations .
- Crystallographic validation : Single-crystal XRD resolves absolute stereochemistry and confirms the (2S,5S) configuration .
- Kinetic resolution : Enzymatic or chiral catalysts (e.g., lipases) may enhance enantioselectivity in hydrolysis or coupling steps .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
- Crystal quality : Poor diffraction may result from disordered tert-butyl groups. Slow evaporation (e.g., DCM/hexane) improves crystal growth .
- Twinned data : SHELXL refinement tools (TWIN/BASF commands) can model twinning in monoclinic systems (space group P2₁/n) .
- Hydrogen bonding : The hydroxymethyl group participates in intermolecular H-bonds, influencing packing; this requires careful electron density mapping .
Q. How does the hydroxymethyl group influence the compound’s reactivity and stability?
- Acid sensitivity : The tert-butyl ester is stable under mild acidic conditions (e.g., TFA in DCM for Boc deprotection), but prolonged exposure degrades the hydroxymethyl group .
- Oxidation risk : The hydroxymethyl group may oxidize to a carboxylate under basic conditions; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) mitigate this .
- Hydrolytic stability : Stability studies (pH 1–13, 25–60°C) with HPLC monitoring are recommended to assess degradation pathways .
Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?
- In vitro assays : Competitive binding studies (e.g., fluorescence polarization) quantify affinity for receptors or enzymes .
- Molecular docking : Use crystallographic data (e.g., PDB ID) to model interactions with active sites, focusing on hydrogen bonds with the hydroxymethyl group .
- Metabolic profiling : LC-MS/MS identifies metabolites (e.g., de-esterified piperazine derivatives) in hepatocyte models .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Variable reaction conditions : Compare solvent polarity (e.g., THF vs. EtOAc), temperature, and catalyst loading across studies .
- Impurity interference : Re-examine NMR/MS data for residual solvents (e.g., DCM) or unreacted intermediates .
- Reproducibility : Standardize protocols (e.g., inert atmosphere, anhydrous solvents) and validate with independent replicates .
Q. What computational tools are suitable for predicting physicochemical properties (e.g., logP, solubility)?
- Software : Use Gaussian (DFT calculations), ACD/Labs, or SwissADME to predict logP (~2.1), aqueous solubility (~1.2 mg/mL), and pKa (piperazine N: ~7.5) .
- Validation : Cross-reference predictions with experimental data (e.g., shake-flask solubility tests) .
Methodological Guidelines
Q. Designing analogs with modified substituents: What substituents enhance bioactivity while retaining stability?
- Piperazine ring modifications : Introduce electron-withdrawing groups (e.g., Br, CF₃) at position 4 to modulate receptor binding .
- Hydroxymethyl replacements : Substitute with carboxylate or amide groups to improve metabolic stability .
- tert-Butyl alternatives : Replace with cyclopropyl or benzyl groups to alter lipophilicity and bioavailability .
10. Developing an HPLC method for quantifying this compound in complex matrices:
- Column : C18 (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% TFA in water (70:30) .
- Detection : UV at 254 nm (tert-butyl absorption) or 210 nm (piperazine ring) .
- Validation : Assess linearity (R² > 0.99), LOD/LOQ (<0.1 µg/mL), and recovery (>90%) in biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
